molecular formula C17H18N4 B5806146 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B5806146
M. Wt: 278.35 g/mol
InChI Key: KRADWUCQENFUND-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of triazinobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazine ring fused with a benzimidazole moiety, which is further substituted with a phenylethyl group. This unique structure imparts significant pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. One common method includes the reaction of 2-guanidinobenzimidazole with phenylacetaldehyde under reflux conditions in ethanol. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium ethoxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Scientific Research Applications

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It also interferes with enzymatic activities, disrupting metabolic processes in cancer cells and microbes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its fused triazine-benzimidazole structure, which imparts distinct pharmacological properties. The presence of the phenylethyl group further enhances its biological activity and specificity towards certain molecular targets .

Properties

IUPAC Name

3-(2-phenylethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14(7-3-1)10-11-20-12-18-17-19-15-8-4-5-9-16(15)21(17)13-20/h1-9H,10-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWUCQENFUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=NC3=CC=CC=C3N2CN1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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